4-(Methoxycarbonylamino)phenylboronic acid
Overview
Description
4-(Methoxycarbonylamino)phenylboronic acid, also known as MCPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of phenylboronic acid, a small molecule that is used as a boronic acid-based ligand in coordination chemistry. MCPA is a hydrophilic, water-soluble boronic acid that is used in a variety of biochemical and physiological applications, such as enzyme inhibition, drug delivery, and protein-protein interactions.
Scientific Research Applications
Supramolecular Assembly Design and Synthesis
4-(Methoxycarbonylamino)phenylboronic acid and related compounds like 4-methoxyphenylboronic acid have been utilized in designing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 groups, leading to structures like centrosymmetric cyclic hydrogen bonding dimers. Such assemblies have potential applications in the fields of crystal engineering and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Nanomaterials and Catalysis
Phenylboronic acids, including derivatives like 4-(Methoxycarbonylamino)phenylboronic acid, have been incorporated into nanomaterials for various applications. For example, they have been used in the functionalization of multiwalled carbon nanotubes, which has implications in catalysis and material science. These derivatizations allow for new approaches in characterizing hybrid nanomaterials and exploring their potential in diverse fields (Monteiro et al., 2015).
Block Copolymer Micellization
4-(Methoxycarbonylamino)phenylboronic acid and related phenylboronic acids have been studied for their role in micellization of block copolymers. These materials exhibit unique sugar- and pH-responsive properties, providing novel ways to control critical micellization temperatures and transitions. Such properties are highly valuable in biomedical applications, including drug delivery systems (Jin et al., 2010).
Molecular Recognition and Chemosensing
Phenylboronic acids, including 4-(Methoxycarbonylamino)phenylboronic acid derivatives, have been studied extensively in molecular recognition and chemosensing, especially for physiologically important substances like saccharides and catecholamines. Their ability to form intramolecular N-B dative bonds or solvate to a tetrahedral boronate anion depending on the environment, makes them ideal candidates for designing chemosensing technologies (Zhu et al., 2006).
Polymer Treatment and Environmental Applications
Phenylboronic acid methacrylate, synthesized from derivatives like 4-hydroxyl-phenylboronic acid, has environmental applications. The polymers derived from these compounds can treat solutions like polyvinyl alcohol due to their interaction with hydroxyl groups, demonstrating potential in wastewater treatment and environmental remediation (Wang, 2015).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids including 4-(Methoxycarbonylamino)phenylboronic acid derivatives are used to synthesize specifically substituted or oxidized sugar derivatives. They are valuable in chromatography and electrophoretic separations of polyhydroxy compounds, and also in the isolation of compounds from mixtures (Ferrier, 1972).
properties
IUPAC Name |
[4-(methoxycarbonylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)10-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKVYQVTMOEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378495 | |
Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonylamino)phenylboronic acid | |
CAS RN |
850567-96-3 | |
Record name | 4-(Methoxycarbonylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxycarbonylamino)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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